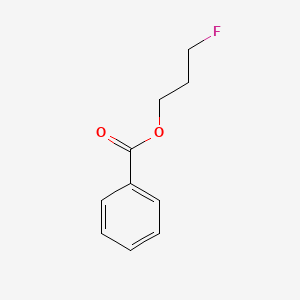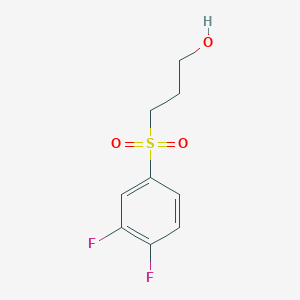![molecular formula C10H16N4 B12083974 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpiperazin-1-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a 3-methylpiperazine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halogen, and then reacted with 3-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMSO or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Noted for their antiproliferative and antimicrobial activities.
Uniqueness
5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-[[(3R)-3-methylpiperazin-1-yl]methyl]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m1/s1 |
InChI Key |
ZONWYBHYAVBBDC-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2=CN=CN=C2 |
Canonical SMILES |
CC1CN(CCN1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


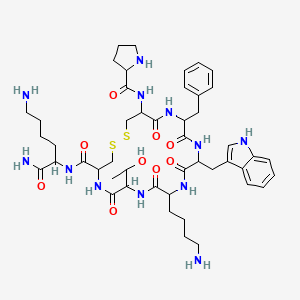
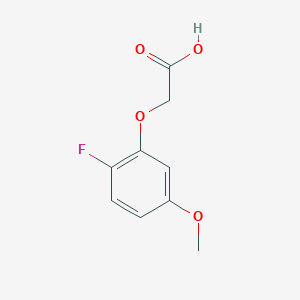

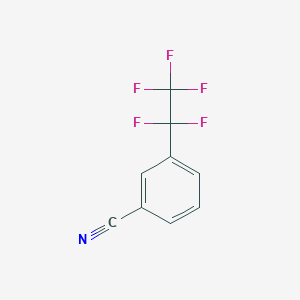
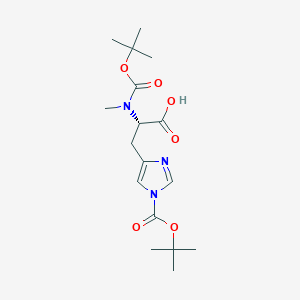
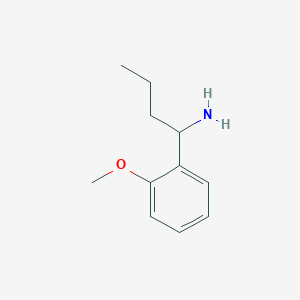
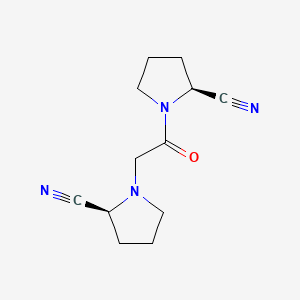

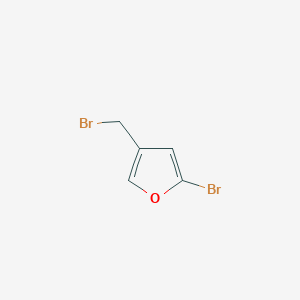
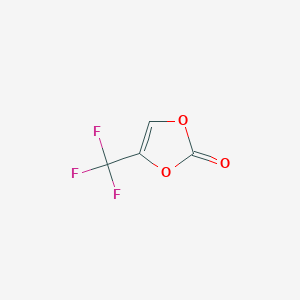
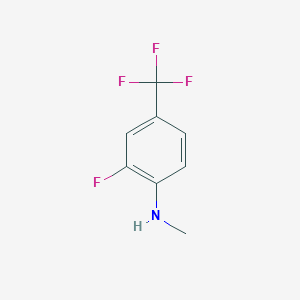
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
